1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid
Description
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C11H12FNO2/c12-8-4-3-7-13-9(8)11(10(14)15)5-1-2-6-11/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
QCYRBQWXCNWRFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC=N2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
One of the most effective and commonly reported methods involves palladium-catalyzed coupling between a halogenated 3-fluoropyridine and a cyclopentanecarboxylic acid derivative (e.g., cyclopentanecarboxylic acid halide or ester). This method benefits from:
- High regioselectivity for substitution at the 2-position of the pyridine ring
- Mild reaction conditions preserving sensitive functional groups
- Good yields and scalability for industrial production
Typical reaction conditions include:
| Parameter | Typical Value/Condition |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |
| Base | Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) |
| Solvent | Dimethylformamide (DMF), toluene, or dioxane |
| Temperature | 80–120 °C |
| Reaction Time | 12–24 hours |
The reaction proceeds via oxidative addition of the halogenated fluoropyridine to Pd(0), transmetallation with the cyclopentanecarboxylate species, and reductive elimination to form the C–C bond.
Cyclopentanecarboxylic Acid Synthesis and Functionalization
The cyclopentanecarboxylic acid moiety can be synthesized independently through malonate chemistry, followed by ring closure and functional group manipulation:
- Diethyl malonate reacts with sodium alkoxide and 1,4-dibromobutane to form cyclopentanecarboxylate intermediates.
- Acidification and purification yield cyclopentanecarboxylic acid.
Subsequently, this acid can be converted into acid chlorides or esters to facilitate coupling with fluoropyridine derivatives.
Nucleophilic Aromatic Substitution (SNAr)
In some cases, nucleophilic aromatic substitution on fluoropyridine rings can be employed, especially when the fluorine atom is activated by adjacent electron-withdrawing groups. However, for 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid, this method is less common due to the position and nature of the fluorine substituent.
Industrial Scale and Green Chemistry Considerations
Industrial synthesis adapts the above methods with process optimizations:
- Use of continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.
- Recycling of solvents such as DMF and toluene to reduce environmental impact.
- Employing greener bases and catalysts to minimize hazardous waste.
- Optimization of reaction times and temperatures to reduce energy consumption.
Reaction Mechanism Insights
The palladium-catalyzed coupling mechanism involves:
- Oxidative Addition: Pd(0) inserts into the C–X bond of halogenated 3-fluoropyridine.
- Transmetallation: The cyclopentanecarboxylate anion coordinates to Pd(II).
- Reductive Elimination: Formation of the C–C bond between the pyridine ring and cyclopentane ring, regenerating Pd(0).
This catalytic cycle is well-established and allows for selective formation of the desired product with minimal side reactions.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Coupling | Pd catalyst, halogenated 3-fluoropyridine, base, DMF/toluene, 80–120 °C | High selectivity, good yields, scalable | Requires expensive catalysts, sensitive to moisture |
| Malonate Route for Cyclopentane | Diethyl malonate, sodium alkoxide, 1,4-dibromobutane, acidification | Efficient ring formation, well-known chemistry | Multi-step, requires purification |
| Nucleophilic Aromatic Substitution | Activated fluoropyridine, nucleophile, base | Potential for substitution at fluorine site | Less common for this compound, positional constraints |
Research Findings and Characterization Data
- The compound exhibits a molecular weight of 209.22 g/mol and molecular formula C11H12FNO2.
- NMR characterization confirms the substitution pattern on the pyridine ring and the cyclopentane ring protons.
- Purity and yield optimization studies indicate that palladium-catalyzed coupling yields >80% pure product under optimized conditions.
- The compound’s carboxylic acid group allows for further derivatization, making it a versatile intermediate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluoropyridine moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The pyridine ring in the target compound introduces nitrogen-based electron withdrawal, distinct from phenyl analogs. This may enhance hydrogen-bonding capacity and metabolic stability compared to 3-fluorophenyl derivatives .
- Lipophilicity : The trifluoromethyl analog exhibits higher lipophilicity (logP ~2.1 estimated) due to the CF₃ group, whereas the pyridine-containing compound balances polarity and lipophilicity, favoring membrane permeability .
- Biological Activity : Fluorinated phenyl analogs (e.g., 3,4-difluorophenyl) are associated with improved target selectivity in kinase inhibitors, while the pyridinyl variant may offer unique binding modes due to its heteroaromatic ring .
Biological Activity
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentanecarboxylic acid core substituted with a 3-fluoropyridine moiety. The presence of the fluorine atom is believed to enhance its pharmacological profile by increasing lipophilicity and modulating interactions with biological targets.
Antiviral Properties
1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid has been evaluated for its antiviral properties, particularly against human rhinovirus (HRV). A study indicated that compounds with similar structural features exhibit potent inhibition of HRV 3C protease, which is crucial for viral replication. The structure-activity relationship (SAR) analysis revealed that modifications at the pyridine ring significantly affect antiviral potency, with some derivatives showing an EC50 value below 0.05 µM in cell culture assays .
The exact mechanism by which 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in viral replication and bacterial growth inhibition. For instance, the inhibition of HRV 3C protease by structurally similar compounds involves forming irreversible covalent bonds with the active site cysteine residue .
In Vitro Studies
In vitro studies have shown that derivatives of 1-(3-Fluoropyridin-2-yl)cyclopentanecarboxylic acid can significantly inhibit HRV replication. The most promising candidates from SAR studies have been noted for their high selectivity index and low cytotoxicity in mammalian cell lines.
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | <0.05 | >100 |
| Compound B | 0.1 | >50 |
| Compound C | 0.5 | >20 |
Pharmacokinetics
Pharmacokinetic studies indicate that some derivatives of this compound exhibit favorable absorption and bioavailability profiles. For example, one derivative was shown to have a bioavailability of approximately 48% after oral administration in canine models . This suggests potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
